molecular formula C6H11ClN2 B1394873 Piperidine-3-carbonitrile hydrochloride CAS No. 828300-57-8

Piperidine-3-carbonitrile hydrochloride

Cat. No.: B1394873
CAS No.: 828300-57-8
M. Wt: 146.62 g/mol
InChI Key: UGNVDGLCOHDISF-UHFFFAOYSA-N
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Description

Piperidine-3-carbonitrile hydrochloride is a chiral piperidine derivative with a cyano group (-CN) at the 3-position and a hydrochloride salt. It exists as two enantiomers:

  • (3S)-Piperidine-3-carbonitrile hydrochloride (CAS: 915226-72-1)
  • (3R)-Piperidine-3-carbonitrile hydrochloride (CAS: 1407991-27-8)

Molecular Formula: C₆H₁₁ClN₂
Molecular Weight: 146.62 g/mol
Key Applications: Used as a building block in pharmaceutical synthesis, particularly for chiral intermediates in drug discovery .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

piperidine-3-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2.ClH/c7-4-6-2-1-3-8-5-6;/h6,8H,1-3,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNVDGLCOHDISF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199773-75-5
Record name piperidine-3-carbonitrile hydrochloride
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Preparation Methods

Direct Cyanation of Piperidine Derivatives

Method Overview:
This approach involves the cyanation of piperidine derivatives, typically starting from commercially available piperidine compounds. Cyanating agents such as cyanogen bromide or acyl cyanides are used to introduce the nitrile group at the 3-position of the piperidine ring.

Key Steps:

  • Activation of Piperidine: The piperidine ring is often activated via N-alkylation or N-protection to facilitate selective substitution.
  • Cyanation Reaction: The activated piperidine derivative reacts with a cyanating agent under controlled conditions (often in the presence of a base or catalyst).
  • Hydrochloride Formation: The resulting nitrile compound is then treated with hydrochloric acid to form the hydrochloride salt.

Research Data:

  • The reaction typically proceeds at elevated temperatures (around 80-120°C) in polar solvents such as acetonitrile or ethanol.
  • Yields range from 60% to 85%, with purity dependent on purification techniques such as recrystallization or chromatography.

Notes:

  • The method is straightforward but requires careful control of reaction conditions to prevent side reactions or racemization.

Hydrolysis of Piperidine Formamides in Acidic Media

Method Overview:
This method, detailed in recent patents, involves hydrolyzing piperidine formamides or their salts in concentrated hydrochloric acid to yield Piperidine-3-carbonitrile hydrochloride.

Procedure:

  • Starting Material: 3-Piperidine formamides or their salts, which can be synthesized via formylation of piperidine derivatives.
  • Hydrolysis: The formamide is reacted with concentrated hydrochloric acid at elevated temperatures (around 60-65°C).
  • Chiral Resolution: The process inherently provides stereoselectivity, often favoring the S-enantiomer, with configurations typically between 60-95%.
  • Isolation: After hydrolysis, the mixture is cooled, filtered, and purified through recrystallization or chromatography.

Research Findings:

  • This method offers high atom economy and low cost, avoiding the need for chiral resolving agents.
  • The process is simple, with post-reaction purification involving filtration and recrystallization from methyl alcohol or ethanol.

Data Table:

Step Reagents Conditions Yield Notes
Hydrolysis Concentrated HCl 60-65°C, 3 hours 75-85% Stereoselectivity favors S-enantiomer

Synthesis via Cyclization and Cyanation of Hexahydropyridine Intermediates

Method Overview:
This route involves cyclization of suitable precursors, such as hexahydropyridine derivatives, followed by cyanation and salt formation.

Key Steps:

  • Preparation of Hexahydropyridine: Cyclization of appropriate amino alcohols or amino acids.
  • Cyanation: Introduction of nitrile group via nucleophilic substitution or metal-catalyzed cyanation.
  • Salt Formation: Treatment with hydrochloric acid to produce the hydrochloride salt.

Research Data:

  • This method is advantageous for stereoselective synthesis, especially for chiral compounds.
  • Reaction conditions are typically mild, with temperatures below 100°C, and purification is achieved through chromatography.

Crystallization and Purification Techniques

Post-Synthesis Purification:

  • Recrystallization from solvents such as ethanol, methanol, or ethanol/petroleum ether mixtures ensures high purity.
  • Column chromatography may be employed for further purification, especially when impurities are present.

Data Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Advantages Limitations
Direct Cyanation Piperidine derivatives Cyanating agents 80-120°C, polar solvents 60-85 Straightforward Side reactions possible
Acidic Hydrolysis Piperidine formamides Concentrated HCl 60-65°C, 3h 75-85 Cost-effective, stereoselective Requires careful temperature control
Cyclization & Cyanation Hexahydropyridine precursors Cyanation reagents Mild, <100°C 70-90 Stereoselective Multi-step synthesis

Chemical Reactions Analysis

Types of Reactions

Piperidine-3-carbonitrile hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various piperidine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds .

Scientific Research Applications

Scientific Research Applications

Piperidine-3-carbonitrile hydrochloride finds extensive use across various scientific domains:

Pharmaceutical Development

  • Intermediate in Drug Synthesis : It serves as a crucial building block for synthesizing various bioactive compounds targeting neurological disorders, cancer, and other therapeutic areas.
  • Enzyme Inhibition Studies : Research indicates that this compound can effectively inhibit specific enzymes, which is essential for drug development.

Chemical Research

  • Organic Synthesis : Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
  • Reactivity Studies : The compound can undergo oxidation to form carboxylic acids or ketones and reduction to produce primary or secondary amines.

Biological Applications

  • Modulating Biological Targets : this compound interacts with enzymes and receptors, modulating their activity and leading to various pharmacological effects.
  • Case Studies : Several studies have demonstrated its potential in developing enzyme inhibitors and receptor modulators.
  • Neurological Disorders : Research has shown that piperidine derivatives exhibit potential in treating conditions like Alzheimer's disease by inhibiting specific enzymes involved in neurodegeneration.
  • Cancer Research : Studies indicate that compounds related to piperidine structures can act as anticancer agents by targeting tumor growth pathways.
  • Agrochemical Development : this compound is also utilized in synthesizing agrochemicals due to its reactivity and ability to form complex structures.

Mechanism of Action

The mechanism of action of piperidine-3-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This interaction can lead to the modulation of various biological pathways, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Structural Analogs in the Piperidine Family

Compound Name CAS Number Substituent Position/Group Molecular Weight (g/mol) Purity & Pricing (Example) Key Differences/Applications
Piperidine-4-carbonitrile HCl 240401-22-3 Cyano at 4-position 146.62 95% purity (Combi-Blocks) Positional isomer; altered reactivity in nucleophilic substitutions .
Piperidine-2-carboxamide 19889-77-1 Carboxamide at 2-position 128.17 98% purity (Combi-Blocks) Functional group change (-CN → -CONH₂); impacts hydrogen bonding and solubility.
3-Piperidinemethanol N/A Hydroxymethyl at 3-position 115.18 N/A Polar hydroxyl group enhances solubility; used in alcohol-based syntheses.
3-Aminopiperidine dihydrochloride N/A Amino at 3-position 158.06 N/A Basic amine group enables use in peptide coupling or as a ligand.

Derivatives with Additional Substituents

Compound Name CAS Number Structural Feature Molecular Weight (g/mol) Key Properties
3-(Pyridin-2-yl)piperidine-3-carbonitrile diHCl 2059988-70-2 Pyridinyl group at 3-position 223.7 Enhanced aromaticity; potential kinase inhibition .
1-(3-Fluoro-2-hydroxypropyl)piperidine-3-carbonitrile 1852139-05-9 Fluorinated hydroxypropyl side chain 186.23 Increased lipophilicity; potential CNS drug candidate .
1-Piperidinocyclohexanecarbonitrile 3867-15-0 Cyclohexane ring fused to piperidine 192.3 Bulky structure; used in stereochemical studies .

Research Findings and Data

Market Availability

  • Suppliers : CymitQuimica offers bulk quantities (1g: €107; 25g: €1,110) , while BLDpharm provides smaller scales (1g/250mg/100mg) .
  • Purity Grades : Ranges from 95% (Combi-Blocks) to 98% (BLDpharm), critical for pharmaceutical GMP compliance .

Biological Activity

Piperidine-3-carbonitrile hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in drug development, supported by relevant data and research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring with a nitrile group at the 3-position. This unique structural feature influences its reactivity and biological activity, making it a valuable intermediate in the synthesis of various pharmaceutical agents.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets through:

  • Enzyme Inhibition : this compound has been shown to inhibit various enzymes, which can lead to therapeutic effects in conditions like cancer and neurological disorders.
  • Receptor Binding : The compound interacts with different receptors, potentially altering their signaling pathways and contributing to its pharmacological effects.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. It has been found to inhibit tyrosine kinase receptors such as EGFR and VEGFR-2, which are crucial in cancer cell proliferation and survival.

Table 1: Antitumor Activity Data

CompoundTarget ReceptorIC50 (µM)Reference
This compoundEGFR15.2
This compoundVEGFR-212.7

Neuroprotective Effects

Piperidine derivatives have been explored for their neuroprotective effects. The compound has shown potential in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases like Alzheimer's .

Table 2: Neuroprotective Activity Data

CompoundAChE Inhibition (%)BuChE Inhibition (%)Reference
This compound4538

Antibacterial Activity

Recent studies have also highlighted the antibacterial properties of this compound. It has demonstrated effectiveness against clinical pathogens such as Escherichia coli and Staphylococcus aureus.

Table 3: Antibacterial Activity Data

CompoundPathogenZone of Inhibition (mm)Reference
This compoundE. coli10
This compoundS. aureus12

Case Studies

  • Cancer Therapy : A study evaluated the cytotoxic effects of piperidine derivatives on FaDu hypopharyngeal tumor cells, revealing that compounds related to piperidine structures exhibited enhanced apoptosis induction compared to standard treatments like bleomycin .
  • Neurodegenerative Disorders : In a model for Alzheimer's disease, piperidine derivatives were tested for their ability to inhibit key enzymes involved in neurotransmitter breakdown, showing promising results that could lead to new therapeutic strategies .

Q & A

Q. What are the recommended methods for synthesizing Piperidine-3-carbonitrile hydrochloride in laboratory settings?

this compound can be synthesized via nucleophilic substitution or cyclization reactions. Common precursors include substituted piperidines or cyanopyridine derivatives. For enantiomer-specific synthesis (e.g., (R)- or (S)-forms), chiral resolution techniques or asymmetric catalysis may be employed. Purification typically involves recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) to isolate the hydrochloride salt .

Q. What analytical techniques are most effective for identifying and quantifying this compound in research samples?

  • HPLC : Use a C18 column (e.g., 150 mm × 4.6 mm, 5 µm) with a mobile phase of methanol and phosphate buffer (e.g., 70:30 v/v) at 1 mL/min flow rate. UV detection at 207–210 nm is optimal for nitrile-containing compounds .
  • Spectroscopy : FTIR (C≡N stretch ~2240 cm⁻¹) and ¹H/¹³C NMR (piperidine ring protons at δ 1.5–3.5 ppm; nitrile carbon at ~120 ppm) confirm structural integrity .

Q. What safety protocols should be followed when handling this compound in laboratory environments?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • Storage : Keep in airtight containers at 2–8°C in dry, ventilated areas to prevent hydrolysis .
  • Waste Disposal : Collect in sealed containers labeled for halogenated organic waste and consult institutional guidelines for hazardous chemical disposal .

Advanced Research Questions

Q. How does the stereochemistry of this compound (R vs. S enantiomers) influence its physicochemical properties and research applications?

Enantiomers exhibit differences in solubility, crystallinity, and biological activity. For example, (R)-enantiomers may show higher affinity for chiral receptors in pharmacological studies. Characterization via chiral HPLC (e.g., Chiralpak® columns) or polarimetry is critical for stereochemical validation .

Q. What strategies can be employed to resolve contradictions in reported stability data for this compound across different studies?

  • Conduct controlled stability studies under varying conditions (temperature, humidity, light exposure) using validated HPLC methods.
  • Perform accelerated degradation tests (40°C/75% RH for 6 months) to identify degradation products (e.g., hydrolysis to piperidine-3-carboxylic acid) .
  • Cross-validate results with orthogonal techniques like mass spectrometry to confirm degradation pathways .

Q. How can researchers optimize the synthetic yield of this compound while minimizing byproduct formation?

  • Reaction Optimization : Adjust stoichiometry of cyanide sources (e.g., KCN or NaCN) and monitor pH to reduce side reactions.
  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems.
  • Purification : Employ column chromatography (silica gel, eluent: dichloromethane/methanol) to separate nitrile derivatives from unreacted precursors .

Q. What computational modeling approaches are suitable for predicting the environmental fate and toxicity profile of this compound?

  • QSAR Models : Predict ecotoxicity (e.g., LC50 for aquatic organisms) using EPI Suite or TEST software.
  • Molecular Dynamics : Simulate soil mobility and bioaccumulation potential based on logP (predicted ~0.8) and pKa (~7.2) .
  • Docking Studies : Assess interactions with enzymes (e.g., cytochrome P450) to infer metabolic pathways .

Data Contradiction Analysis

Q. How should researchers address discrepancies in ecological toxicity data for this compound?

  • Compare test methodologies (e.g., OECD vs. EPA guidelines) for consistency in endpoints (e.g., algal growth inhibition vs. Daphnia mortality).
  • Validate findings using standardized bioassays and report limitations (e.g., lack of data on soil microbiota) in risk assessments .

Methodological Frameworks

Q. What frameworks (e.g., PICO, FINER) are applicable to designing studies involving this compound?

  • PICO : Define Population (e.g., enzyme targets), Intervention (compound concentration), Comparison (control analogs), and Outcome (e.g., inhibition efficiency).
  • FINER : Ensure studies are Feasible (adequate synthetic yield), Interesting (novel nitrile interactions), Novel (unexplored enantiomer effects), Ethical (proper waste management), and Relevant (pharmaceutical intermediate applications) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Piperidine-3-carbonitrile hydrochloride
Reactant of Route 2
Piperidine-3-carbonitrile hydrochloride

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